Cas no 1603047-11-5 (1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-)

1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-
-
- インチ: 1S/C9H7F2NOS/c10-5-3-6(11)9-7(4-5)14-2-1-8(13)12-9/h3-4H,1-2H2,(H,12,13)
- InChIKey: INGNUHRBUZFBEJ-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(F)=CC(F)=C2NC(=O)CC1
1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360535-0.5g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 0.5g |
$699.0 | 2023-03-07 | ||
Enamine | EN300-360535-5.0g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 5.0g |
$2110.0 | 2023-03-07 | ||
Enamine | EN300-360535-1.0g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051771-1g |
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 95% | 1g |
¥2933.0 | 2023-04-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051771-5g |
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 95% | 5g |
¥8505.0 | 2023-04-10 | |
Enamine | EN300-360535-2.5g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 2.5g |
$1428.0 | 2023-03-07 | ||
Enamine | EN300-360535-0.25g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 0.25g |
$670.0 | 2023-03-07 | ||
Enamine | EN300-360535-0.1g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 0.1g |
$640.0 | 2023-03-07 | ||
Enamine | EN300-360535-0.05g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 0.05g |
$612.0 | 2023-03-07 | ||
Enamine | EN300-360535-10.0g |
6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1603047-11-5 | 10.0g |
$3131.0 | 2023-03-07 |
1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
8. Book reviews
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-に関する追加情報
Introduction to 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- (CAS No. 1603047-11-5)
1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- (CAS No. 1603047-11-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities and potential therapeutic applications. The introduction of fluorine atoms at the 6 and 8 positions enhances the compound's stability and bioavailability, making it a promising candidate for various medical applications.
The chemical structure of 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- is characterized by a benzothiazepine core with two fluorine substituents. The benzothiazepine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of fluorine atoms at specific positions can significantly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for drug development.
Recent studies have explored the pharmacological properties of 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-. One notable area of research is its potential as an anti-cancer agent. In vitro and in vivo experiments have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. For instance, it has been reported to inhibit the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer.
In addition to its anti-cancer properties, 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- has also been investigated for its potential as an anti-inflammatory agent. Chronic inflammation is a key factor in the development and progression of many diseases, including cardiovascular diseases and neurodegenerative disorders. Preclinical studies have demonstrated that this compound can effectively reduce inflammatory markers such as TNF-α and IL-6 in animal models of inflammation.
The pharmacokinetic profile of 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- has been extensively studied to understand its behavior in biological systems. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile. This makes it suitable for further development as an oral medication. Additionally, the compound has demonstrated low toxicity in preclinical safety studies, which is a crucial factor for its potential use in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- involves several steps that require precise control over reaction conditions to ensure high yields and purity. Advanced synthetic methods have been developed to optimize the production process and reduce costs. These methods often involve the use of environmentally friendly solvents and catalysts to minimize environmental impact.
In conclusion, 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- (CAS No. 1603047-11-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential.
1603047-11-5 (1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-) 関連製品
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 18023-33-1(Vinyltriisopropoxysilane)
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)
- 1526728-83-5(1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine)
- 64701-11-7(Norethindrone b-D-Glucuronide)
- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)
- 1158371-11-9((4-Methoxyphenyl)methyl(propan-2-yl)amine Hydrochloride)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)
- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)



